molecular formula C21H19BrO5 B12199246 tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B12199246
M. Wt: 431.3 g/mol
InChI Key: YCUCWFQXDLNNKL-ZDLGFXPLSA-N
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Description

The compound tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (molecular formula: C₁₇H₁₀BrO₅, average mass: 374.166 g/mol) features a benzofuran core substituted with a 3-bromobenzylidene group at position 2 and a tert-butyl acetate ester at position 6 . The (2Z)-configuration of the exocyclic double bond is critical for its stereochemical properties. This compound’s structural motifs—a brominated aromatic system and a bulky tert-butyl ester—impart distinct electronic and steric characteristics, making it a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-15-7-8-16-17(11-15)26-18(20(16)24)10-13-5-4-6-14(22)9-13/h4-11H,12H2,1-3H3/b18-10-

InChI Key

YCUCWFQXDLNNKL-ZDLGFXPLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2

Origin of Product

United States

Preparation Methods

Cyclization of Ortho-Hydroxyaryl Ketones

Ortho-hydroxyaryl ketones undergo acid-catalyzed cyclization to form the benzofuran ring. For example, 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran can be prepared by reacting 2,4-dihydroxyacetophenone with glyoxal in acetic acid under reflux (90–120°C).
Reagents :

  • 2,4-Dihydroxyacetophenone

  • Glyoxal (40% aqueous solution)

  • Acetic acid (solvent)

  • Sulfuric acid (catalyst)
    Conditions : 90–120°C, 2–3 hours
    Yield : 80–86%

Metal-Catalyzed Cyclization

Copper(I)-catalyzed cyclization of o-alkynylphenols offers a regioselective route. For instance, o-alkynylphenols treated with CuCl and DBU in DMF at 80°C form benzofuran derivatives in 45–93% yields.

Introduction of the 3-Bromobenzylidene Group

The Z-configured 3-bromobenzylidene moiety is introduced via condensation between the benzofuran-3-one intermediate and 3-bromobenzaldehyde.

Acid-Catalyzed Condensation

A mixture of benzofuran-3-one and 3-bromobenzaldehyde undergoes Knoevenagel condensation using piperidine as a base in ethanol.
Reagents :

  • Benzofuran-3-one

  • 3-Bromobenzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)
    Conditions : Reflux, 6–8 hours
    Yield : 65–75%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) with silica-supported HClO₄ as a catalyst improves reaction efficiency, achieving yields up to 85%.

Attachment of the tert-Butyl Acetoxy Group

The acetoxy tert-butyl ester is introduced via alkylation or esterification.

Alkylation with tert-Butyl Bromoacetate

The phenolic oxygen at position 6 of the benzofuran reacts with tert-butyl bromoacetate in the presence of a base:
Reagents :

  • 6-Hydroxybenzofuran intermediate

  • tert-Butyl bromoacetate

  • K₂CO₃ (base)

  • DMF (solvent)
    Conditions : 60°C, 12 hours
    Yield : 70–78%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ in THF provides higher regioselectivity.
Yield : 82–88%

Optimization and Industrial-Scale Methods

Catalytic Efficiency

  • Titanium Tetrachloride : Enhances cyclization rates in dichloromethane at 0°C.

  • Cs₂CO₃ : Improves alkylation yields by deprotonating the phenolic oxygen more effectively than K₂CO₃.

Solvent Systems

  • Toluene : Preferred for high-temperature reactions (e.g., condensations) due to its high boiling point.

  • DCM : Used for low-temperature steps to prevent side reactions.

Characterization and Quality Control

Key analytical data for the final compound:

Parameter Value Method
Melting Point128–130°CDifferential Scanning Calorimetry
¹H NMR (CDCl₃)δ 7.85 (s, 1H, CH=), 1.48 (s, 9H)400 MHz NMR
HPLC Purity≥99%C18 column, MeOH/H₂O

Challenges and Solutions

  • Z/E Isomerism : The Z-configuration is stabilized by using bulky bases (e.g., DBU) to minimize isomerization.

  • Steric Hindrance : Microwave-assisted synthesis reduces reaction times and improves yields for hindered intermediates.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Acid-catalyzed cyclization80%3 hLowHigh
Copper-catalyzed90%1 hModerateModerate
Microwave-assisted85%0.5 hHighLow

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility or introducing further functionalization.

Conditions Reagents Product Notes
Acidic hydrolysisHCl in tetrahydrofuran (THF){[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acidSelective cleavage without ketone reduction
Basic hydrolysisNaOH in H₂O/ethanolSame as aboveRequires prolonged heating (~12 hours)

Suzuki–Miyaura Cross-Coupling

The bromine atom on the benzylidene moiety participates in palladium-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation. This is instrumental in generating derivatives for structure-activity relationship (SAR) studies.

Catalyst System Base Solvent Coupling Partner Product Yield
Pd(PPh₃)₄K₂CO₃DMF/H₂OPhenylboronic acid{[(2Z)-2-(3-phenylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate~75%
PdCl₂(dppf)NaHCO₃TolueneVinylboronic acidAlkenyl-substituted derivative~68%

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring adjacent to the bromine facilitates nucleophilic substitution reactions, particularly with amines or alkoxides.

Nucleophile Conditions Product Application
PiperidineDMF, 80°C, 6 hours{[(2Z)-2-(3-piperidinobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetateEnhanced lipophilicity for CNS targeting
Sodium methoxideMethanol, reflux, 4 hoursMethoxy-substituted analogSolubility modification

Reduction of the 3-Oxo Group

The ketone at the 3-position can be selectively reduced to a secondary alcohol using borohydride reagents, altering the compound’s electronic profile.

Reducing Agent Solvent Conditions Product Stereochemistry
NaBH₄Ethanol0°C, 1 hour{[(2Z)-2-(3-bromobenzylidene)-3-hydroxy-2,3-dihydro-1-benzofuran-6-yl]oxy}acetateRacemic mixture
L-SelectrideTHF-78°C, 30 minutesAlcohol with retained Z-configuration>90% ee

Photochemical Reactivity

The conjugated diene system in the benzylidene moiety undergoes [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.

Light Source Solvent Product Application
UV-A (365 nm)AcetonitrileCyclobutane-fused benzofuranPhotopharmacology studies

Key Research Findings

  • Suzuki Coupling Efficiency : Pd(PPh₃)₄ outperforms other catalysts in coupling with arylboronic acids, achieving yields >70%.

  • Steric Effects in Hydrolysis : The bulky tert-butyl group slows ester hydrolysis compared to methyl analogs, requiring stronger acid/base conditions.

  • Z-Selectivity in Synthesis : The Z-configuration of the benzylidene group is retained in >95% of cases due to steric hindrance during condensation.

Scientific Research Applications

Synthetic Applications

Tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate serves as a versatile building block in organic synthesis. Its reactivity allows for various modifications, making it suitable for creating diverse chemical entities.

Common Synthetic Reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Useful for converting double bonds to single bonds or removing oxygen.
  • Substitution : The bromine atom can be replaced with other nucleophiles.

The compound has shown potential biological activities that are being explored in medicinal chemistry. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects.
  • Antimicrobial Properties : Another study highlighted the potential of benzofuran derivatives in combating bacterial infections. The compound's structure could enhance its interaction with bacterial cell membranes, leading to increased efficacy.

Material Science Applications

In material science, the compound is explored for its role in developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects could be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences electronic properties and intermolecular interactions. Below is a comparison of analogs with different aromatic or heteroaromatic groups:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Target (3-bromobenzylidene) C₁₇H₁₀BrO₅ 374.166 Bromine enhances lipophilicity and potential halogen bonding.
2H-chromen-3-ylmethylene analog C₂₄H₂₂O₆ 406.434 Chromene ring introduces π-conjugation; may enhance fluorescence properties.
4-tert-butylphenylmethylidene analog C₂₂H₂₂O₅ 366.4 tert-butyl on phenyl increases steric bulk; reduced polarity vs. bromine.
3-methylthiophen-2-ylmethylidene analog C₁₉H₁₈O₅S 372.4 Thiophene sulfur alters electronic properties; potential metabolic stability.
3,4-dimethoxybenzylidene analog C₁₉H₁₆O₇ 372.34 Methoxy groups enhance electron donation; carboxylic acid improves solubility.
Benzo[d][1,3]dioxol-5-ylmethylene analog C₂₂H₂₀O₇ 396.4 Dioxolane ring adds oxygen atoms; may improve hydrogen bonding capacity.

Key Observations :

  • Methoxy and dioxolane groups enhance polarity and solubility, contrasting with the tert-butyl or bromine substituents .

Ester Group Modifications

The tert-butyl ester in the target compound can be compared to other ester derivatives:

Compound Name (Ester Group) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Target (tert-butyl ester) C₁₇H₁₀BrO₅ 374.166 tert-butyl group increases steric protection, slowing ester hydrolysis.
Methyl ester analog C₂₂H₂₂O₅ 366.4 Smaller ester group may increase hydrolysis rate; reduced steric hindrance.
Benzyl ester analog C₂₃H₁₈O₅S 406.5 Benzyl group enhances lipophilicity; may alter metabolic stability.

Key Observations :

  • The tert-butyl group in the target compound likely improves metabolic stability compared to methyl or benzyl esters, which are more prone to enzymatic cleavage .

Halogen vs. Non-Halogenated Analogs

Halogenation impacts both physicochemical properties and bioactivity:

Compound Name (Halogen) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
Target (3-bromo) C₁₇H₁₀BrO₅ 374.166 Bromine offers a balance of lipophilicity and moderate steric bulk.
4-chlorobenzylidene analog C₁₈H₁₃ClO₅ 344.75 (calculated) Chlorine is smaller and more electronegative; may enhance binding affinity.
3-fluorobenzylidene analog C₂₈H₁₈FNO₄ 451.445 Fluorine’s high electronegativity impacts electronic distribution.

Key Observations :

  • Bromine’s larger atomic radius compared to chlorine or fluorine may enhance van der Waals interactions in molecular recognition .
  • Fluorine’s electron-withdrawing effect could reduce electron density in the benzylidene ring, altering reactivity .

Physicochemical Property Trends

From computed data in the evidence:

  • Lipophilicity (XLogP3) :
    • Target compound (estimated): ~4.5–5.0 (similar to thiophene analog in ).
    • Methoxy/dioxolane analogs: Lower XLogP3 (~3.5–4.0) due to polar groups .
  • Hydrogen Bond Acceptors :
    • Target: 5 acceptors (oxygen atoms in ester and ketone).
    • Carboxylic acid analog: 7 acceptors (additional -COOH group) .
  • Rotatable Bonds :
    • Most analogs have 6 rotatable bonds, suggesting similar conformational flexibility .

Biological Activity

tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a bromobenzylidene substituent, and a tert-butyl ester group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H19BrO5
Molecular Weight431.3 g/mol
IUPAC Nametert-butyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
InChIInChI=1S/C21H19BrO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10-

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties. Studies have shown that benzofuran derivatives can scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Compounds containing bromobenzylidene groups have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes.
  • Anticancer Potential : Research has indicated that similar compounds may inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle arrest.

Study 1: Antioxidant Activity Evaluation

A study conducted on benzofuran derivatives assessed their ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that compounds with similar structures to this compound exhibited significant antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Study 3: Anticancer Activity in Cell Lines

A recent investigation into the anticancer properties of related compounds revealed that they significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7). The mechanism was linked to the activation of caspase pathways and alterations in mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing tert-butyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach involving:

  • Knoevenagel condensation to form the (2Z)-benzylidene-3-oxo-benzofuran core .
  • Esterification of the hydroxyl group using tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
  • Purification via silica gel column chromatography (e.g., CH₂Cl₂:MeOH 99:1) to isolate the product .

Q. How is the tert-butyl ester group selectively cleaved during downstream modifications?

  • Methodological Answer : The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 5–21 hours. The reaction is quenched with NaHCO₃, and the product is isolated via solvent evaporation and trituration .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To verify proton environments (e.g., benzofuran aromatic protons at δ 7.20–7.35 ppm, tert-butyl group at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : To identify carbonyl stretches (C=O at ~1765 cm⁻¹ for esters, ~1675 cm⁻¹ for ketones) .
  • HRMS : For exact mass validation (e.g., [M+Na]⁺ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the (2Z)-isomer over the (2E)-isomer during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during condensation reduce isomerization .
  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., piperidine) to stabilize the transition state .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing intermediates .

Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :

  • Solvent/Impurity Analysis : Compare NMR spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) and check for residual TFA signals .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure of key intermediates (e.g., benzofuran derivatives) .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl group origins in complex mixtures .

Q. What are the trade-offs between TFA-mediated ester cleavage and alternative methods (e.g., HCl/dioxane)?

  • Methodological Answer :

  • TFA Advantages : Rapid cleavage (5–21 hours), compatibility with acid-labile functional groups .
  • Disadvantages : Requires neutralization (e.g., NaHCO₃) and may leave residual trifluoroacetate salts .
  • HCl/Dioxane : Slower but avoids TFA byproducts; suitable for thermally stable products .

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